4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide

CAS No.: 953071-01-7

Cat. No.: VC16944484

Molecular Formula: C10H8BrF2NO2

Molecular Weight: 292.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953071-01-7 |

|---|---|

| Molecular Formula | C10H8BrF2NO2 |

| Molecular Weight | 292.08 g/mol |

| IUPAC Name | 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide |

| Standard InChI | InChI=1S/C10H8BrF2NO2/c11-5-6(15)4-9(16)14-8-3-1-2-7(12)10(8)13/h1-3H,4-5H2,(H,14,16) |

| Standard InChI Key | QFPJYTOCGGCGKY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)NC(=O)CC(=O)CBr |

Introduction

Chemical Structure and Nomenclature

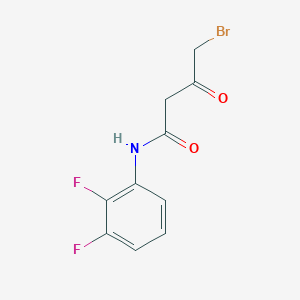

The IUPAC name 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide explicitly defines its structure:

-

A butanamide backbone with a ketone group at position 3 ().

-

A bromine atom at position 4.

-

An N-(2,3-difluorophenyl) substituent, where fluorine atoms occupy the ortho and meta positions relative to the amide linkage.

The compound’s stereoelectronic profile is influenced by the electron-withdrawing effects of fluorine and bromine, which enhance its reactivity in cross-coupling reactions and metabolic stability .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 953071-01-7 | |

| Molecular Formula | ||

| Molecular Weight | 292.08 g/mol | |

| IUPAC Name | 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide | |

| Standard InChI | InChI=1S/C10H8BrF2NO2... |

Synthetic Routes and Optimization

General Synthesis Strategies

The compound is typically synthesized via amide coupling between a brominated β-keto acid derivative and 2,3-difluoroaniline. Patent US 8,455,689 B2 outlines a method for preparing substituted anilides using boronic acid cross-coupling reactions . For example:

-

Intermediate Preparation: Reacting 2,3-difluoroaniline with a β-keto acid chloride (e.g., 4-bromo-3-oxobutanoyl chloride) in the presence of a base such as triethylamine.

-

Purification: Isolation via flash chromatography (SiO, ethyl acetate/petroleum ether) .

Reaction Mechanism

The amide bond formation proceeds through nucleophilic acyl substitution:

Table 2: Representative Synthetic Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Base | Triethylamine | |

| Temperature | 0–25°C | |

| Yield | 19–33% (analogous reactions) |

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Analogous brominated amides exhibit decomposition temperatures >150°C, inferred from similar compounds .

-

Solubility: Limited solubility in aqueous media due to hydrophobic aryl and halogen groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume